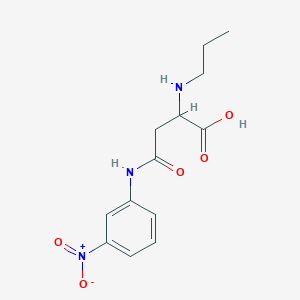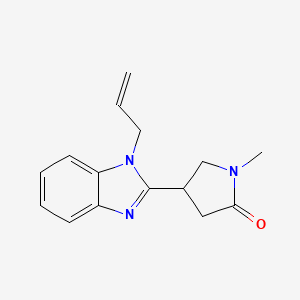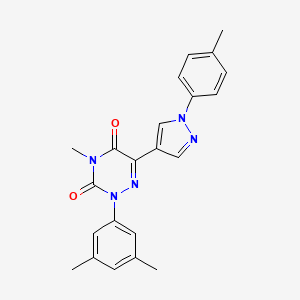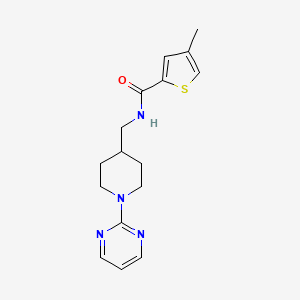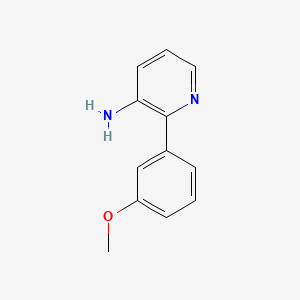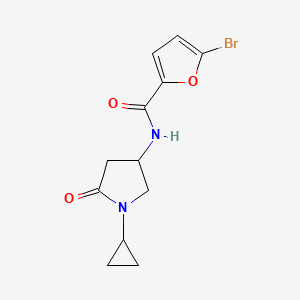
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H13BrN2O3 and its molecular weight is 313.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal and Antimalarial Agents
Research into similar compounds, such as those related to furan carboxamide derivatives, has shown significant promise in the treatment of protozoal infections. Specifically, derivatives synthesized from furan-2-carboxamides have demonstrated strong DNA affinities, with certain compounds exhibiting potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of human African trypanosomiasis and malaria, respectively. These compounds have shown excellent in vivo activity in animal models, suggesting potential therapeutic applications in treating protozoal infections (Ismail et al., 2004).
Spectroscopic Characterization and Crystal Structure
The spectroscopic characterization and crystal structure analysis of similar furan carboxamide derivatives have provided insights into their molecular geometry, bonding interactions, and potential reactivity. Studies involving furan carboxamide derivatives have detailed their structural properties using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction, elucidating their potential as scaffolds for further chemical modifications and drug development (Anuradha et al., 2014).
Synthesis of Bioactive Compounds
The synthetic versatility of furan-2-carboxamides has been explored for developing new bioactive molecules. For instance, the palladium-catalyzed cyclization of bromoacrylamides with isocyanides has led to the formation of substituted 2,5-diimino-furans, which serve as precursors to maleamides. Such synthetic strategies highlight the potential of furan carboxamide derivatives in the design and synthesis of compounds with possible pharmacological applications (Jiang et al., 2014).
Antibacterial Activities
Furan-2-carboxamide derivatives have also been investigated for their antibacterial properties. The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues, followed by evaluation against drug-resistant bacterial strains, revealed significant activity. These compounds, especially when modified to enhance their molecular interactions, show promise as new antibacterial agents with effectiveness against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and molecular dynamics simulations have further validated the potential of these compounds in targeting bacterial infections (Siddiqa et al., 2022).
Properties
IUPAC Name |
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-10-4-3-9(18-10)12(17)14-7-5-11(16)15(6-7)8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJKRFKFBXIPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)
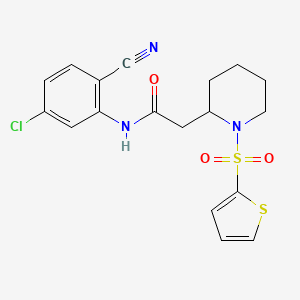
![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)

